N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and a methanesulfonylpiperidine carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O4S/c1-25(22,23)20-8-2-3-11(9-20)13(21)17-15-19-18-14(24-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCJRNPVBCSWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from 4-Chlorobenzoic Acid
The 1,3,4-oxadiazole ring is typically constructed via cyclization of a hydrazide intermediate. Starting with 4-chlorobenzoic acid, hydrazinolysis in ethanol under reflux with hydrazine hydrate yields 4-chlorobenzohydrazide. This step is critical for introducing the aryl group into the oxadiazole scaffold.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization with a carbonyl source such as triethyl orthoformate or aromatic aldehydes. For example, refluxing 4-chlorobenzohydrazide with triethyl orthoformate in ethanol catalyzed by sulfuric acid generates 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Alternative methods employ sodium bisulfite as a catalyst in water/ethanol mixtures, enhancing reaction efficiency.
Key Reaction Conditions
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Solvent: Ethanol/water (2:1)
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Catalyst: 10 mol% sodium bisulfite
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Temperature: Reflux (80–100°C)
Synthesis of 1-Methanesulfonylpiperidine-3-Carboxylic Acid
Functionalization of Piperidine-3-Carboxylic Acid
The piperidine core is functionalized through a two-step process:
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Protection of the Amine: Piperidine-3-carboxylic acid is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
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Mesylation: The hydroxyl group (if present) or the amine is reacted with methanesulfonyl chloride. For example, Boc-protected 3-hydroxypiperidine is treated with methanesulfonyl chloride in dichloromethane with triethylamine, yielding the mesylated intermediate.
Optimization Note
Deprotection and Carboxylic Acid Activation
Removal of the Boc group using HCl in dioxane provides the free amine, which is immediately mesylated or converted to the carboxylic acid derivative. Activation of the carboxylic acid as an acyl chloride (using thionyl chloride) or mixed anhydride facilitates subsequent amide coupling.
Amide Coupling of Fragments
Activation of 1-Methanesulfonylpiperidine-3-Carboxylic Acid
The carboxylic acid is activated using carbodiimide reagents (e.g., EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This generates a reactive intermediate for nucleophilic attack by the oxadiazole amine.
Coupling Reaction
The activated acid is combined with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds at room temperature for 12–24 hours, yielding the final amide.
Representative Procedure
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Dissolve 1-methanesulfonylpiperidine-3-carboxylic acid (1.0 equiv) in DMF.
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Add EDCl (1.2 equiv), HOBt (1.1 equiv), and DIPEA (2.0 equiv). Stir for 30 minutes.
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Add 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv). Stir at 25°C for 24 hours.
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Purify by column chromatography (ethyl acetate/hexane).
Yield: 60–75%
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 4H, Ar-H), 3.90–3.45 (m, 2H, piperidine-H), 3.20 (s, 3H, SO2CH3), 2.95–2.60 (m, 2H, piperidine-H), 2.10–1.70 (m, 4H, piperidine-H).
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13C NMR: δ 169.2 (C=O), 162.5 (oxadiazole-C), 138.5–125.8 (Ar-C), 55.4 (piperidine-C), 40.1 (SO2CH3).
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Oxadiazole Synthesis Yield | Piperidine Mesylation Yield | Coupling Yield | Total Yield |
|---|---|---|---|---|
| A | 82% | 88% | 68% | 49% |
| B | 75% | 85% | 72% | 46% |
Key Observations
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Sodium bisulfite in cyclization improves oxadiazole yield by 10–15% compared to acid catalysis.
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Mesylation in toluene minimizes side reactions versus dichloromethane.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methanesulfinate (CH₃SO₂Na) and various amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.5 |
| Water Solubility | Low |
| Acid Dissociation Constant (pKa) | 12.35 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide. Research indicates that compounds with oxadiazole moieties exhibit significant activity against Mycobacterium tuberculosis and other pathogens.
Case Study: Antitubercular Activity
A study synthesized various oxadiazole derivatives and tested them against Mycobacterium tuberculosis. The results demonstrated that specific structural modifications enhanced their efficacy:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 1a | 7.80 | 2.00 | 13.59 |
| 1b | 15.60 | 15.60 | 4.61 |
| 1c | 31.25 | 31.25 | 2.18 |
The data suggest that the presence of electron-withdrawing groups increases the compounds' ability to inhibit bacterial growth effectively .
Anti-inflammatory Activity
Oxadiazole derivatives have also been explored for their anti-inflammatory properties. The presence of the chlorophenyl group is believed to enhance interaction with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Research indicates that compounds containing oxadiazole rings can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. Screening libraries containing such compounds are being developed for further investigation into their cancer-fighting capabilities .
Drug Discovery Applications
This compound is included in several screening libraries aimed at identifying new drug candidates:
- PI3K-targeted Library : Involved in cancer signaling pathways.
- Histone Deacetylases (HDAC) Targeted Library : Relevant for epigenetic regulation in cancer.
These libraries facilitate high-throughput screening to discover novel therapeutic agents across various disease models .
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenases (COX) or kinases, which play a role in inflammation and cell signaling.
Receptor Binding: It may interact with receptors such as G-protein-coupled receptors (GPCRs), affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and related derivatives:
Key Comparative Insights
- Bioactivity: The sulfanyl acetamide derivatives (e.g., 6f in ) demonstrate potent antimicrobial activity but exhibit variable cytotoxicity, likely due to the reactive sulfanyl (-SH) group . The 4-chloro-2-phenoxyphenyl substituent in increases steric bulk compared to the target compound’s simpler 4-chlorophenyl group, which may affect binding to hydrophobic enzyme pockets .
Physicochemical Properties :
- The methanesulfonylpiperidine group in the target compound enhances water solubility compared to the lipophilic cyclopentylamine in . This could improve oral bioavailability .
- The hydrochloride salt in ’s compound enhances solubility in polar solvents, whereas the sulfonyl group in the target compound may favor blood-brain barrier penetration if central nervous system activity is desired.
Synthetic Accessibility :
- Derivatives like those in are synthesized via straightforward nucleophilic substitution of oxadiazole-thiol intermediates, while the target compound likely requires more complex coupling reactions to introduce the methanesulfonylpiperidine carboxamide group .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine : This is achieved through the reaction of 4-chlorobenzoic acid with methanol and sulfuric acid to yield methyl 4-chlorobenzoate, followed by hydrazine treatment and cyclization.
- Coupling Reaction : The oxadiazole derivative is then coupled with various acyl chlorides in the presence of sodium hydride to produce the desired carboxamide derivatives.
The resulting compound features a piperidine moiety and a methanesulfonyl group, which are crucial for its biological activity.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of related oxadiazole derivatives. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis:
| Compound | MIC (μg/mL) | MBC (μg/mL) | IC50 in Vero Cells (μg/mL) | Selectivity Index |
|---|---|---|---|---|
| 1a | 7.80 | 2.00 | 106.0 | 13.59 |
| 1b | 15.60 | 15.60 | 36.0 | 4.61 |
| 1c | 31.25 | 31.25 | 68.3 | 2.18 |
These results indicate that modifications in the oxadiazole ring can significantly affect the compound's efficacy against tuberculosis, suggesting a structure-activity relationship that warrants further exploration .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. In a study using the carrageenan-induced rat paw edema model, several synthesized compounds exhibited notable anti-inflammatory effects compared to standard drugs like indomethacin:
| Compound ID | Anti-inflammatory Activity |
|---|---|
| C4 | Significant |
| C7 | Greater than C2 and C3 |
This indicates that specific substitutions on the oxadiazole ring can enhance anti-inflammatory activity .
Antibacterial Activity
This compound has demonstrated moderate to strong antibacterial activity against various strains:
- Salmonella typhi : Strong activity observed.
- Bacillus subtilis : Moderate activity noted.
Additionally, some derivatives showed promising results as acetylcholinesterase inhibitors and urease inhibitors, with certain compounds achieving IC50 values significantly lower than standard reference drugs .
Case Studies and Research Findings
Several research studies have focused on the biological activities of oxadiazole derivatives:
- Antitubercular Studies : A series of nitro-substituted oxadiazoles were synthesized and tested against multiple M. tuberculosis strains, revealing that electronic density distribution across the heterocyclic ring plays a crucial role in their activity .
- Anti-inflammatory Research : Another study characterized various substituted oxadiazoles for their anti-inflammatory properties using different animal models and found that certain substitutions dramatically enhanced their efficacy .
- Enzyme Inhibition Studies : Research has also indicated that these compounds can act as effective inhibitors of acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for synthesizing N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide? A: The synthesis typically involves:
- Cyclization of 1,3,4-oxadiazole precursors using phosphorus oxychloride (POCl₃) or similar reagents under reflux conditions (e.g., in dimethylformamide or ethanol) .
- Coupling reactions between the oxadiazole core and the methanesulfonylpiperidine-carboxamide moiety, often mediated by carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity. Yields range from 45–70% depending on reaction optimization .
Advanced Synthesis
Q: How can researchers optimize reaction yields and stereochemical outcomes during synthesis? A: Key strategies include:
- Solvent and temperature optimization : Refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C enhances cyclization efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling step efficiency .
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers if racemic mixtures form during piperidine functionalization .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the compound’s structure? A: Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon connectivity (e.g., oxadiazole C=O at ~160–170 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : For unambiguous 3D structure determination using SHELXL refinement .
Advanced Structural Characterization
Q: How should researchers address data discrepancies in crystallographic refinement? A: Mitigation strategies:
- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in high-symmetry space groups .
- Disorder modeling : Apply PART/SUMP restraints for flexible methanesulfonyl groups .
- Validation tools : Cross-check with PLATON or CCDC Mercury to resolve bond-length/angle outliers .
Basic Biological Activity Profiling
Q: What assays are recommended for preliminary bioactivity screening? A: Standard protocols:
- Cytotoxicity assays : MTT or Mosmann’s colorimetric assay (IC₅₀ determination in cancer cell lines) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity) .
Advanced Biological Activity Profiling
Q: How can researchers identify molecular targets and resolve contradictory activity data? A: Advanced approaches:
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate target proteins .
- CRISPR-Cas9 knockout : Validate target relevance by observing activity loss in gene-edited cell lines .
- Dose-response synergy studies : Address conflicting IC₅₀ values using Bliss independence or Chou-Talalay models .
Data Contradiction Analysis
Q: How to resolve discrepancies between computational predictions and experimental bioactivity data? A: Methodological steps:
- Re-evaluate force fields : Use AMBER or CHARMM for molecular dynamics simulations to improve docking accuracy .
- Experimental controls : Repeat assays with fresh compound batches to exclude degradation artifacts .
- Meta-analysis : Compare with structurally analogous compounds (e.g., oxadiazole-thiadiazole hybrids) to identify SAR trends .
Computational Modeling
Q: What computational strategies improve molecular docking accuracy for this compound? A: Recommendations:
- Ligand preparation : Optimize protonation states with Epik at physiological pH .
- Binding site flexibility : Use induced-fit docking (IFD) in Schrödinger Suite to model receptor conformational changes .
- Free energy calculations : Apply MM-GBSA to rank binding poses and validate with experimental ΔG values .
Stability and Degradation
Q: How to assess hydrolytic stability and degradation pathways? A: Protocols:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
- LC-MS monitoring : Identify degradation products (e.g., sulfonic acid derivatives from methanesulfonyl cleavage) .
- Accelerated stability testing : Use ICH Q1A guidelines (40°C/75% RH for 6 months) .
Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance target selectivity? A: Key findings from analogs:
- Oxadiazole substituents : Electron-withdrawing groups (e.g., 4-Cl) improve kinase inhibition by 2.5-fold compared to 4-F .
- Piperidine modifications : N-methylation reduces CYP3A4 metabolism, increasing plasma half-life .
- Sulfonyl group replacement : Replacing methanesulfonyl with tosyl groups alters logP by 0.8 units, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
